molecular formula C22H18N2O3S2 B14967032 3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one

3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B14967032
M. Wt: 422.5 g/mol
InChI Key: RWDLOXNHFKDJHW-UHFFFAOYSA-N
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Description

3-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that features a unique combination of benzodioxole, thienopyrimidine, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thienopyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are used as starting materials.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H18N2O3S2

Molecular Weight

422.5 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C22H18N2O3S2/c1-14-3-2-4-16(9-14)12-29-22-23-17-7-8-28-20(17)21(25)24(22)11-15-5-6-18-19(10-15)27-13-26-18/h2-10H,11-13H2,1H3

InChI Key

RWDLOXNHFKDJHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)SC=C3

Origin of Product

United States

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